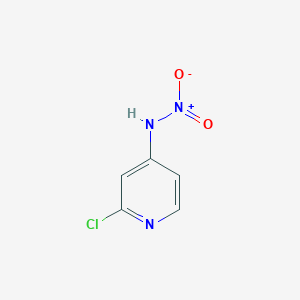

N-(2-chloropyridin-4-yl)nitramide

Description

Properties

IUPAC Name |

N-(2-chloropyridin-4-yl)nitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O2/c6-5-3-4(1-2-7-5)8-9(10)11/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJOOIQTFYPKPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342404 | |

| Record name | 2-Chloro-4-nitroaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14432-13-4 | |

| Record name | 2-Chloro-N-nitro-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14432-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-nitroaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 2 Chloropyridin 4 Yl Nitramide and Its Structural Analogues

Established Synthetic Pathways to the N-(2-chloropyridin-4-yl)nitramide Core

The traditional synthesis of this compound primarily relies on the direct nitration of its corresponding amine precursor. However, alternative strategies for the formation of the N-nitramide bond have also been explored in the broader context of organic synthesis.

Nitration Reactions of N-(2-chloropyridin-4-yl)amine Precursors

The most direct and established method for the synthesis of this compound involves the N-nitration of 4-amino-2-chloropyridine (B126387). This reaction is typically carried out using a strong nitrating agent, such as a mixture of nitric acid and sulfuric acid. chemsrc.com The concentrated sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The precursor, 4-amino-2-chloropyridine, can be synthesized through a multi-step process. A common starting material is 2-chloropyridine (B119429), which is first oxidized to 2-chloropyridine-N-oxide. This oxidation activates the pyridine (B92270) ring, facilitating the subsequent nitration at the 4-position to yield 2-chloro-4-nitropyridine-N-oxide. chemicalbook.comdissertationtopic.net The final step to obtain the amine precursor is the reduction of the nitro group, often achieved with agents like iron powder in acetic acid, which has been reported to provide high yields. googleapis.comgoogle.com A patent describes a process where the reduction of 2-chloro-4-nitropyridine-N-oxide with iron in a mixture of acetic acid, n-butyl ether, and water leads to 4-amino-2-chloropyridine. googleapis.com

The reaction conditions for the nitration of the aminopyridine precursor are crucial and must be carefully controlled to favor N-nitration over C-nitration on the aromatic ring. The presence of the amino group, a strong activating group, can direct the electrophilic nitronium ion to the nitrogen atom.

Table 1: Synthesis of 4-amino-2-chloropyridine Precursor

| Step | Starting Material | Reagents and Conditions | Product | Reported Yield | Reference(s) |

|---|---|---|---|---|---|

| 1 | 2-chloropyridine | m-chloroperbenzoic acid, chloroform | 2-chloropyridine-N-oxide | - | google.com |

| 2 | 2-chloropyridine-N-oxide | Concentrated HNO₃, Concentrated H₂SO₄ | 2-chloro-4-nitropyridine-N-oxide | - | google.com |

| 3 | 2-chloro-4-nitropyridine-N-oxide | Iron powder, acetic acid, reflux | 4-amino-2-chloropyridine | 91.3% | google.com |

Alternative Nitramide (B1216842) Formation Strategies

While direct nitration of the amine is the primary route to this compound, other methods for forming the N-nitramide bond exist in the chemical literature, which could be considered for this and structurally similar compounds.

One such alternative is the aza-Hofmann-type rearrangement of N-substituted amidines mediated by hypervalent iodine reagents. mdpi.com This method allows for the formation of N-arylamides and could potentially be adapted for nitramide synthesis. The process begins with the preparation of an amidine from a nitrile, followed by an oxidative rearrangement. mdpi.com

Another approach involves the hydrolysis of N,N'-dinitrourea. researchgate.net This reaction has been developed as a convenient method for the synthesis of nitramide (H₂NNO₂). While this produces the simplest nitramide, the principles could potentially be extended to more complex substituted nitramides.

Furthermore, the preparation of 2-nitro-3-aminopyridine has been achieved by the nitration of N,N'-di-(3-pyridyl)-urea, followed by hydrolysis. google.com This demonstrates that a protected amine can be nitrated and then deprotected to yield the nitramine, a strategy that could be applicable to the synthesis of this compound to control regioselectivity and reaction outcomes.

Advanced and Sustainable Synthetic Approaches

In line with the growing emphasis on environmentally benign and efficient chemical manufacturing, modern synthetic strategies are being developed for the production of heterocyclic compounds like this compound. These include the application of green chemistry principles, the use of advanced catalytic systems, and the implementation of continuous flow technologies.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, this can involve several strategies. The use of safer solvents, minimizing the use of hazardous reagents, and developing catalytic processes to reduce waste are key areas of focus. rasayanjournal.co.in

For instance, traditional nitration reactions often use large excesses of strong acids, leading to significant waste streams. Green approaches could involve the use of solid acid catalysts or milder nitrating agents to circumvent this issue. researchgate.net A patent for the synthesis of 2-hydroxy-3-nitropyridine (B160883) highlights a method that reduces the generation of waste liquid and gas, making it more suitable for large-scale, environmentally friendly production. google.com The development of solvent-free reaction conditions is another hallmark of green chemistry, offering benefits such as cleaner reactions, higher product yields, and simpler work-up procedures. rasayanjournal.co.in

Catalytic Systems for Enhanced Yield, Selectivity, and Atom Economy

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher efficiency and selectivity. While specific catalytic systems for the direct N-nitration of 2-chloro-4-aminopyridine are not extensively documented, related catalytic transformations of nitropyridines have been reported. For example, selenium-catalyzed reductive carbonylation of nitropyridines can be used to produce ureas, demonstrating the potential for catalytic modification of the nitro group. rsc.org

The development of heterogeneous catalysts for reactions involving aminopyridines is also an active area of research. A patent describes a method for the N-alkylation of aminopyridines using a heterogeneous catalyst, which allows for continuous operation and reduces the use of expensive and hazardous materials. google.com The direct catalytic nitrogenation of organohalides using dinitrogen (N₂) as the nitrogen source represents a frontier in sustainable chemistry, offering an alternative to traditional methods that rely on ammonia (B1221849) or nitric acid. nih.gov While not yet applied to nitramide synthesis, these catalytic advancements point towards future possibilities for more efficient and sustainable production of this compound.

Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry, or continuous processing, offers significant advantages for the synthesis of chemical compounds, particularly for reactions that are highly exothermic or involve hazardous reagents, such as nitrations. researchgate.neteuropa.eu By performing reactions in a continuous stream through a reactor, flow chemistry allows for superior control over reaction parameters like temperature, pressure, and mixing, leading to enhanced safety, higher yields, and improved product consistency. europa.euresearchgate.net

The nitration of pyridine N-oxide to 4-nitropyridine (B72724) N-oxide has been successfully demonstrated in a continuous flow system, minimizing the accumulation of the potentially explosive nitration product and enabling safe scale-up. researchgate.net This methodology could be directly applicable to the nitration step in the synthesis of the 4-amino-2-chloropyridine precursor. The use of microreactors in flow chemistry provides a large surface-area-to-volume ratio, which facilitates rapid heat dissipation, a critical factor for controlling highly exothermic nitration reactions. researchgate.net The ability to telescope reaction steps in a continuous flow process, where the output of one reactor is fed directly into the next, can eliminate the need for isolation and purification of intermediates, further improving efficiency and reducing waste. google.com

Synthesis of Isotopically Labeled this compound for Mechanistic Studies

The synthesis of isotopically labeled compounds is a powerful tool for elucidating reaction mechanisms. In the context of this compound, isotopic labeling, particularly with ¹⁵N, can provide valuable insights into the mechanism of its formation and potential subsequent rearrangements.

A general and effective strategy for the ¹⁵N-labeling of pyridine rings is through a Zincke activation and ring-opening/ring-closing cascade. researchgate.netnih.gov This method allows for the incorporation of a ¹⁵N atom from a labeled source, such as ¹⁵NH₄Cl, into the pyridine heterocycle. While this method has not been specifically reported for this compound, it presents a viable and robust approach for the synthesis of its ¹⁵N-labeled precursor, 4-amino-2-chloro-[¹⁵N]-pyridine.

The proposed synthetic sequence would involve:

¹⁵N-Labeling of a Pyridine Precursor: A suitable pyridine derivative would undergo the Zincke reaction, followed by ring-opening and subsequent ring-closure with ¹⁵NH₄Cl to introduce the ¹⁵N isotope into the pyridine ring. researchgate.netnih.gov

Conversion to Labeled 4-amino-2-chloropyridine: The resulting ¹⁵N-labeled pyridine derivative would then be converted to 4-amino-2-chloro-[¹⁵N]-pyridine through established synthetic routes. guidechem.comchemicalbook.com

Nitration to form ¹⁵N-labeled this compound: The final step would be the nitration of the isotopically labeled aminopyridine under controlled conditions to yield the target compound, N-(2-chloropyridin-4-yl)-[¹⁵N]-nitramide. sapub.org

The availability of such a labeled compound would enable detailed mechanistic studies, for instance, using ¹⁵N NMR spectroscopy to track the fate of the nitrogen atoms throughout the reaction and in any subsequent chemical transformations.

Optimization of Reaction Conditions and Isolation Techniques

The successful synthesis of this compound hinges on the careful optimization of reaction parameters and the use of effective purification methods.

The choice of solvent and precise temperature control are critical factors in the nitration of 4-amino-2-chloropyridine to favor the formation of the N-nitramide over C-nitration products.

Temperature Control: The formation of nitramines from the nitration of aminopyridines is known to be favored at low temperatures. sapub.org Typically, the reaction is carried out at temperatures ranging from -10 °C to 0 °C. Exceeding this temperature range can lead to the rearrangement of the initially formed nitramine to C-nitro isomers or direct C-nitration of the aromatic ring. sapub.org

Solvent Effects: The nitration is commonly performed in a strong acid medium, such as concentrated sulfuric acid, which acts as both a solvent and a catalyst. sapub.org The high acidity of the medium facilitates the formation of the nitronium ion (NO₂⁺), the active nitrating species. The use of a co-solvent is generally not reported for this specific transformation, as the substrate is typically soluble in concentrated sulfuric acid.

The following table provides a hypothetical summary of the effect of temperature on the yield of this compound, based on general principles of aminopyridine nitration.

| Temperature (°C) | Yield of this compound (%) | Formation of By-products (C-nitration) |

|---|---|---|

| -10 | ~85 | Minimal |

| 0 | ~70 | Low |

| 10 | ~40 | Moderate |

| 25 | <10 | Significant |

The purification of this compound from the reaction mixture is crucial to obtain a product of high purity. A combination of chromatographic and crystallization techniques is typically employed.

Chromatographic Methods: Column chromatography is a standard method for the purification of pyridine derivatives. nih.gov For this compound, a silica (B1680970) gel stationary phase is commonly used. The choice of eluent is critical for achieving good separation. A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297), is often used, with the polarity being gradually increased to elute the desired compound. The progress of the separation is monitored by thin-layer chromatography (TLC).

Crystallization Methods: Crystallization is a powerful technique for the final purification of the isolated product. The choice of solvent is key to obtaining well-formed crystals and high purity. For this compound, solvents like ethanol (B145695), methanol, or mixtures of ethanol and water could be suitable for recrystallization. researchgate.netresearchgate.net The crude product is dissolved in a minimum amount of hot solvent, and the solution is then allowed to cool slowly, leading to the formation of crystals of the pure compound, which can then be isolated by filtration. The melting point of the recrystallized product can be used as an indicator of its purity.

The following table outlines a general purification scheme for this compound.

| Purification Step | Technique | Typical Solvents/Conditions | Expected Purity |

|---|---|---|---|

| 1 | Column Chromatography | Silica gel, Hexane/Ethyl Acetate gradient | >95% |

| 2 | Crystallization | Ethanol/Water | >99% |

Chemical Reactivity and Mechanistic Investigations of N 2 Chloropyridin 4 Yl Nitramide

Acid-Base Properties and Protonation/Deprotonation Equilibria

Detailed experimental investigations into the acid-base properties of N-(2-chloropyridin-4-yl)nitramide appear to be limited.

Determination of pKa Values and Related Spectroscopic Probes

Specific, experimentally determined pKa values for this compound, which would quantify the acidity of the nitramide (B1216842) proton, are not readily found in peer-reviewed literature. While computational predictions from some chemical databases suggest a pKa value, these are theoretical estimations and have not been substantiated by experimental data from spectroscopic titrations (e.g., UV-Vis or NMR) or other analytical methods.

Influence of Substituents on Acidity/Basicity of the Nitramide Functionality

A comparative analysis of how different substituents on the pyridine (B92270) ring affect the acidity or basicity of the nitramide functional group in this specific compound is not available. Such studies are crucial for understanding the electronic effects of the chloro-substituent and the pyridine nitrogen on the N-NO2 moiety.

Decomposition and Stability Profile Studies

Comprehensive studies detailing the decomposition and stability of this compound under various conditions are not extensively documented.

Thermal Decomposition Pathways and Kinetics

There is a lack of published data on the thermal decomposition of this compound. Information regarding the temperatures at which it decomposes, the kinetic parameters of this process (such as activation energy), and the nature of the resulting degradation products is not available.

Photochemical Degradation Mechanisms

Similarly, no specific studies on the photochemical degradation of this compound were identified. The effects of different wavelengths of light on its stability and the mechanisms of any resulting photochemical reactions remain uncharacterized.

Hydrolytic and Solvolytic Stability in Various Media

Experimental data on the hydrolytic and solvolytic stability of this compound in different media (e.g., acidic, basic, neutral aqueous solutions, or various organic solvents) are not present in the available literature. Such studies would be essential to determine its persistence and reactivity in different chemical environments.

Electrophilic and Nucleophilic Reactions at the Nitramide and Pyridine Centers

The presence of both electron-donating and electron-withdrawing groups, as well as multiple potentially reactive sites, makes the study of electrophilic and nucleophilic reactions of this compound a subject of considerable interest.

Electrophilic Substitution on the Pyridine Ring (if applicable)

The pyridine ring is inherently electron-deficient compared to benzene, a characteristic that generally renders it less susceptible to electrophilic aromatic substitution. The nitrogen heteroatom exerts a deactivating effect on the ring. acs.org This deactivation is further intensified in acidic media, where the nitrogen atom becomes protonated, creating a pyridinium (B92312) ion with a strong electron-withdrawing positive charge. acs.org

In the case of this compound, the pyridine ring is substituted with two groups: a chloro group at the 2-position and a nitramide group (-NHNO2) at the 4-position. The chloro group is a deactivating, ortho-, para-directing substituent due to the competing inductive electron withdrawal and resonance electron donation. The nitramide group's directing effect is more complex. The amino part of the group is activating and ortho-, para-directing. However, the strongly electron-withdrawing nitro group diminishes the electron-donating ability of the adjacent nitrogen.

Nucleophilic Reactions with the Pyridine Ring

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the ring nitrogen. The presence of a good leaving group, such as a halogen, at these positions further facilitates this type of reaction.

In this compound, the chloro group is situated at the 2-position, which is activated towards nucleophilic attack by the ring nitrogen. Consequently, this compound is expected to readily undergo nucleophilic substitution reactions where the chloride ion is displaced by a nucleophile. youtube.com Common nucleophiles for this type of reaction include amines, alkoxides, and thiolates. youtube.com

The reaction with amines is a well-established method for the synthesis of substituted aminopyridines. youtube.comresearchgate.net For instance, heating this compound with a primary or secondary amine would likely yield the corresponding N-substituted 2-aminopyridine (B139424) derivative. The reaction rate can be influenced by the nature of the amine and the reaction conditions, such as temperature and solvent. youtube.com

| Nucleophile | Product Structure | Reaction Conditions |

| Primary Amine (R-NH₂) | N-(2-(Alkylamino)pyridin-4-yl)nitramide | Heating |

| Secondary Amine (R₂NH) | N-(2-(Dialkylamino)pyridin-4-yl)nitramide | Heating |

| Ammonia (B1221849) (NH₃) | N-(2-aminopyridin-4-yl)nitramide | Heating |

This table presents hypothetical reaction outcomes based on the general reactivity of 2-chloropyridines, as specific experimental data for this compound was not found.

Alkylation and Acylation of the Nitramide Nitrogen Atoms

The nitramide group (-NHNO₂) possesses two nitrogen atoms, both of which could potentially undergo alkylation or acylation. The reactivity of these nitrogen atoms is influenced by the electronic effects of the attached pyridine ring and the nitro group. The nitrogen atom attached to the pyridine ring is part of an aromatic amine system, while the other nitrogen is part of the nitro group.

Alkylation of N-aryl nitramides is not a widely documented reaction class. However, based on the principles of amine reactivity, alkylation could potentially occur at the amino nitrogen. The lone pair of electrons on this nitrogen makes it nucleophilic. The reaction would likely require a suitable alkylating agent, such as an alkyl halide, and a base to deprotonate the nitramide, enhancing its nucleophilicity.

Acylation of the nitramide nitrogen is also a plausible reaction. Acylating agents like acyl chlorides or anhydrides could react with the amino nitrogen. libretexts.org The use of a base is typically required to facilitate the reaction. The resulting N-acyl-N-(2-chloropyridin-4-yl)nitramide would be a more complex derivative with altered electronic and steric properties.

| Reagent Type | Specific Reagent | Potential Product Structure |

| Alkylating Agent | Alkyl Halide (R-X) | N-Alkyl-N-(2-chloropyridin-4-yl)nitramide |

| Acylating Agent | Acyl Chloride (R-COCl) | N-Acyl-N-(2-chloropyridin-4-yl)nitramide |

This table illustrates potential reactions based on the general reactivity of amides and amines, as specific experimental data for this compound was not found.

Redox Chemistry of this compound

The redox chemistry of this compound is expected to be influenced by the presence of the nitro group, which is a well-known reducible functionality. The pyridine ring itself can also participate in redox processes.

Reduction: The nitro group of the nitramide moiety is susceptible to reduction under various conditions. Catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Pd, Pt, or Ni) or reduction with metals in acidic media (e.g., Sn/HCl, Fe/HCl) could potentially reduce the nitro group to a hydroxylamino or an amino group. Complete reduction would lead to the formation of a hydrazine (B178648) derivative. The chloro-substituent on the pyridine ring might also be susceptible to hydrogenolysis under certain catalytic hydrogenation conditions.

Oxidation: The pyridine ring and the amino group are generally resistant to oxidation under mild conditions. However, strong oxidizing agents could potentially lead to the formation of pyridine N-oxides or degradation of the molecule. The specific oxidation potential of this compound has not been reported, but it would be influenced by the electronic nature of the substituents on the pyridine ring.

Rearrangement Reactions and Tautomerism Involving the Nitramide Group

The nitramide functionality introduces the possibility of interesting rearrangement reactions and tautomeric equilibria.

Rearrangement Reactions: Arylnitramines are known to undergo acid-catalyzed rearrangements, often referred to as the nitramine rearrangement. acs.org In this reaction, the nitro group migrates from the nitrogen atom to a carbon atom on the aromatic ring, typically to the ortho and para positions. For this compound, treatment with a strong acid could potentially induce the migration of the nitro group to the 3- or 5-position of the pyridine ring, leading to the formation of nitro-substituted 2-chloro-4-aminopyridines. The exact product distribution would depend on the reaction conditions and the electronic and steric influences of the substituents. Thermal rearrangements of related compounds have also been observed. researchgate.netrsc.org

Tautomerism: The nitramide group can exist in tautomeric forms. The primary form is the nitramine form, R-NH-NO₂. However, it can also exist in the aci-nitro or nitrimino form, R-N=N(O)OH. For this compound, this would involve a proton shift from the amino nitrogen to one of the oxygen atoms of the nitro group. This amino-imino type tautomerism is a known phenomenon in related heterocyclic systems. researchgate.netresearchgate.netrsc.org The equilibrium between the tautomers would be influenced by factors such as the solvent, temperature, and pH. The imino tautomer could exhibit different reactivity compared to the nitramine form.

| Phenomenon | Description | Potential Products |

| Acid-Catalyzed Rearrangement | Migration of the NO₂ group from nitrogen to the pyridine ring. | 3-Nitro-2-chloro-4-aminopyridine and/or 5-Nitro-2-chloro-4-aminopyridine |

| Tautomerism | Proton shift from the amino nitrogen to a nitro group oxygen. | N-(2-chloropyridin-4-yl)acinitramide (imino form) |

This table outlines potential transformations based on known reactions of related compound classes, as specific experimental data for this compound was not found.

Derivatization and Functionalization Strategies of N 2 Chloropyridin 4 Yl Nitramide

Covalent Modifications at the Nitramide (B1216842) Moiety

The nitramide group (-NHNO₂) of N-(2-chloropyridin-4-yl)nitramide presents a key site for structural diversification. Its acidic proton and the potential for nucleophilic substitution on the nitro group allow for a range of covalent modifications.

The synthesis of N-substituted nitramide derivatives can introduce a variety of functional groups, altering the compound's physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. A common approach to achieving N-alkylation involves the deprotonation of the nitramide nitrogen with a suitable base, followed by reaction with an alkyl halide. The choice of base and solvent is critical to control the regioselectivity and prevent side reactions.

Another strategy involves the reaction of the parent nitramide with electrophilic reagents under neutral or mildly acidic conditions. For instance, reaction with aldehydes or ketones can yield N-hydroxymethyl or related derivatives, which can serve as prodrugs or be further functionalized.

Table 1: Potential N-Substituted Nitramide Derivatives and Synthetic Strategies

| Derivative Type | Reagents and Conditions | Potential Functional Groups Introduced |

| N-Alkyl | 1. Base (e.g., NaH, K₂CO₃) in aprotic solvent (e.g., DMF, THF) 2. Alkyl halide (R-X) | Alkyl, benzyl, allyl groups |

| N-Acyl | Acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base | Acetyl, benzoyl, and other acyl groups |

| N-Sulfonyl | Sulfonyl chloride in the presence of a base | Tosyl, mesyl, and other sulfonyl groups |

| N-Mannich Base | Formaldehyde and a primary or secondary amine | Aminomethyl groups |

The ability to attach this compound to other molecules, such as biomolecules or pharmacokinetic modifiers, is crucial for its development as a targeted therapeutic or a tool for chemical biology. This is achieved through the use of bifunctional linkers. The nitramide moiety can be derivatized with a linker containing a terminal functional group suitable for conjugation, such as a carboxylic acid, an amine, an azide, or an alkyne.

For example, reacting the deprotonated nitramide with an ω-haloalkyl carboxylate ester would introduce a linker with a terminal ester group. Subsequent hydrolysis would provide a carboxylic acid ready for amide bond formation with an amine-containing molecule, a common strategy in bioconjugation. Click chemistry, utilizing azide-alkyne cycloaddition reactions, offers another powerful and orthogonal approach for conjugation.

Table 2: Exemplary Linkers for Conjugation of the Nitramide Moiety

| Linker Type | Terminal Functional Group | Conjugation Chemistry |

| Alkyl carboxylate | -COOH | Amide bond formation (e.g., with EDC/NHS) |

| Aminoalkyl | -NH₂ | Amide bond formation, reductive amination |

| Azidoalkyl | -N₃ | Copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) |

| Alkynyl | -C≡CH | CuAAC or SPAAC |

Functionalization of the Pyridine (B92270) Ring

The chlorine atom at the C2 position is susceptible to displacement and can readily participate in various palladium- or nickel-catalyzed cross-coupling reactions. These reactions are instrumental in creating carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents.

Suzuki-Miyaura coupling, for instance, enables the introduction of aryl, heteroaryl, or alkyl groups by reacting the 2-chloro-4-nitramidopyridine with a corresponding boronic acid or ester. thieme-connect.com Nickel-catalyzed cross-coupling reactions have also proven effective for the alkylation of 2-chloropyridines, offering an alternative to traditional organometallic reagents. nih.govwisc.edu Other important cross-coupling reactions applicable to this scaffold include the Buchwald-Hartwig amination for introducing substituted amines, the Sonogashira coupling for alkynyl groups, and the Stille coupling with organotin reagents.

Table 3: Cross-Coupling Reactions for Functionalization of the Pyridine C2-Position

| Reaction Name | Catalyst/Reagents | Substituent Introduced |

| Suzuki-Miyaura | Pd or Ni catalyst, base, boronic acid/ester (R-B(OR)₂) | Aryl, heteroaryl, alkyl |

| Buchwald-Hartwig | Pd catalyst, base, amine (R-NH₂) | Substituted amines |

| Sonogashira | Pd/Cu catalyst, base, terminal alkyne (R-C≡CH) | Alkynyl groups |

| Stille | Pd catalyst, organostannane (R-SnR'₃) | Various organic groups |

| Heck | Pd catalyst, base, alkene | Substituted alkenes |

Heterocyclic annulation involves the construction of a new ring fused to the existing pyridine core, leading to the formation of bicyclic or polycyclic systems. Such modifications can significantly alter the three-dimensional shape and electronic properties of the molecule, potentially leading to novel biological activities.

Strategies for annulation often involve the initial functionalization of the pyridine ring at adjacent positions, followed by an intramolecular cyclization reaction. For example, a cross-coupling reaction could introduce a substituent at the C3 position, which could then react with the nitramide at the C4 position or a group introduced at the C5 position to form a new ring. The exploration of [n+m] cycloaddition reactions, where 'n' represents the atoms from the pyridine ring and 'm' from a reacting partner, can also lead to the formation of fused heterocyclic systems. acs.orgacs.org

Design and Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug design. The this compound scaffold can be incorporated into hybrid molecules to leverage its unique properties alongside those of another bioactive moiety.

The design of such hybrids requires careful consideration of the linking strategy to ensure that the individual pharmacophoric features are optimally presented for interaction with their respective biological targets. The synthetic approaches would leverage the functionalization strategies discussed previously. For example, the 2-chloro position can be used as an anchor point to attach another heterocyclic system via a Suzuki or other cross-coupling reaction. Alternatively, the nitramide nitrogen can be derivatized with a linker that connects to a second pharmacophore.

The versatility of the 4-amino-2-chloropyridine (B126387) precursor also allows for the synthesis of a wide range of derivatives that can be further elaborated into hybrid structures. chemicalbook.comnbinno.comchemicalbook.com

Integration of this compound Derivatives in Advanced Materials Synthesis

The unique molecular architecture of this compound, featuring a reactive chlorine atom and an energetic nitramino group, presents intriguing possibilities for its use as a building block in the synthesis of advanced materials. Derivatization of this compound opens avenues for its incorporation into polymeric structures and other complex materials, particularly those designed for high-energy applications. The functional groups offer distinct handles for chemical modification, allowing for the tailored design of materials with specific properties.

The primary routes for derivatization focus on the displacement of the chlorine atom at the 2-position of the pyridine ring and modifications involving the nitramino group. The chlorine atom is susceptible to nucleophilic substitution, enabling the introduction of a wide array of functional moieties. This reactivity is a key strategy for integrating the this compound core into larger molecular frameworks.

One of the most promising areas for the application of this compound derivatives is in the field of energetic materials. The nitramino group is a well-known explosophore, and its presence in a polymerizable derivative can lead to the creation of energetic polymers. These polymers can serve as advanced binders in propellant and explosive formulations, offering improved performance characteristics compared to traditional materials.

The synthesis of such materials would typically involve converting this compound into a monomer that can undergo polymerization. For instance, by reacting the parent compound with a nucleophile containing a polymerizable group, such as a vinyl or an epoxy group, a functional monomer can be prepared. Subsequent polymerization of this monomer would yield a polymer with the energetic this compound unit appended to the polymer backbone.

A hypothetical pathway to an energetic polymer could involve the reaction of this compound with a di-functional molecule capable of participating in polymerization reactions. For example, reaction with a diol or a diamine could lead to the formation of polyesters or polyamides, respectively, where the this compound derivative is a repeating unit. The resulting polymers would possess a high density of energetic groups, contributing to their potential as high-performance materials.

While specific examples of the integration of this compound derivatives into advanced materials are not extensively documented in open literature, the fundamental chemistry of the compound and the well-established field of energetic polymers provide a strong basis for its potential in this area. The research into nitramine-containing polymers for propellants underscores the viability of this approach.

Spectroscopic and Crystallographic Elucidation of N 2 Chloropyridin 4 Yl Nitramide Structure

Vibrational Spectroscopy Methodologies (Infrared and Raman)

Assignment of Characteristic Functional Group Vibrations

A detailed assignment of characteristic functional group vibrations for N-(2-chloropyridin-4-yl)nitramide from experimental Infrared (IR) and Raman spectra cannot be provided as no published spectra are available. Such an analysis would typically involve identifying and assigning the stretching and bending vibrations for the C-H, C=C, C-N, and C-Cl bonds of the 2-chloropyridine (B119429) ring, as well as the N-N and N=O vibrations of the nitramide (B1216842) group.

Conformational Analysis via Vibrational Spectroscopy

Without experimental IR and Raman data under various conditions (e.g., different solvents or temperatures), a conformational analysis of this compound based on vibrational spectroscopy cannot be conducted. This type of analysis would rely on observing shifts in vibrational frequencies or the appearance/disappearance of bands to deduce information about the rotational isomers (conformers) of the molecule, particularly concerning the orientation of the nitramide group relative to the pyridine (B92270) ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

1H, 13C, and 15N NMR Chemical Shift Correlations and Spin-Spin Couplings

Specific experimental 1H, 13C, and 15N NMR chemical shifts, as well as spin-spin coupling constants for this compound, are not available in the public domain. A complete analysis would require the reporting of chemical shifts for each unique proton and carbon atom in the molecule and the coupling patterns that reveal their connectivity. 15N NMR data would be particularly insightful for characterizing the electronic environment of the nitrogen atoms in both the pyridine ring and the nitramide group.

Two-Dimensional NMR Experiments for Structural Connectivity and Stereochemistry

Information from two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) is not available for this compound. These experiments would be essential for unambiguously assigning the 1H and 13C signals and confirming the covalent structure of the molecule.

Dynamic NMR for Conformational Exchange and Rotational Barriers

There are no published dynamic NMR studies for this compound. Such studies would involve acquiring NMR spectra at different temperatures to investigate dynamic processes, such as restricted rotation around the N-N bond of the nitramide group. This would allow for the determination of the energy barrier to rotation, providing valuable information about the molecule's conformational stability and dynamics.

Mass Spectrometry Methodologies

Mass spectrometry serves as a critical tool for determining the molecular weight and structural features of this compound. Through various ionization techniques and analysis methods, detailed information about its elemental composition and fragmentation behavior can be obtained.

High-Resolution Mass Spectrometry for Exact Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) is pivotal for confirming the elemental composition of this compound by providing a highly accurate mass measurement. The compound's molecular formula is C5H4ClN3O2. nih.govechemi.com Based on this, the theoretical exact mass can be calculated and compared against the experimentally determined value.

The computed monoisotopic exact mass for this compound is 172.9992041 Da. nih.gov HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) that corresponds closely to this value, typically within a few parts per million (ppm), thus confirming the elemental formula and ruling out other potential molecular formulas.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C5H4ClN3O2 |

| Theoretical Exact Mass (Da) | 172.9992041 nih.gov |

| Molecular Weight ( g/mol ) | 173.56 nih.govechemi.com |

| Expected [M+H]⁺ ion (m/z) | 174.00698 |

This table is based on computed and theoretical values.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) provides insight into the structural connectivity of the molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific experimental MS/MS data for this compound is not widely published, a fragmentation pathway can be predicted based on its chemical structure and the known behavior of related nitro-aromatic and pyridine compounds. nih.govnih.gov

The primary fragmentation routes would likely involve the nitramide group and the chloropyridine ring. Common fragmentation patterns for similar N-heterocyclic compounds include the loss of small neutral molecules and ring cleavage. nih.gov For this compound, key fragmentation steps are expected to include the loss of the nitro group (-NO2), the entire nitramide moiety (-NNO2), and potentially the chlorine atom.

Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ = 174.0070)

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

|---|---|---|---|

| 174.0070 | NO2 (46.0055 Da) | 128.0015 | [2-chloro-4-aminopyridinium]⁺ |

| 174.0070 | HN2O2 (61.0091 Da) | 112.9979 | [2-chloropyridin-4-yl]⁺ cation |

| 128.0015 | Cl (34.9688 Da) | 93.0327 | [4-aminopyridinium]⁺ |

This table represents a hypothetical fragmentation pathway based on chemical principles.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise data on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Studies of this compound

As of the latest available information, a complete single-crystal X-ray diffraction structure of this compound has not been reported in publicly accessible crystallographic databases. However, such a study would provide unequivocal proof of its molecular geometry. The analysis would determine the planarity of the pyridine ring, the geometry of the nitramide substituent, and the torsion angle between the nitramide group and the aromatic ring. Data from related chloropyridine structures suggest that the pyridine ring itself would be largely planar. nih.govnih.gov

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| C-Cl Bond Length (Å) | ~1.74 |

| C-N (ring) Bond Lengths (Å) | ~1.33 - 1.39 |

| N-N Bond Length (Å) | ~1.35 |

| N-O Bond Lengths (Å) | ~1.22 |

This table contains expected values based on typical data for similar molecular structures. nih.govresearchgate.net

Analysis of Intermolecular Interactions, Hydrogen Bonding Networks, and Crystal Packing

The crystal packing of this compound would be governed by a variety of intermolecular forces. rsc.org The nitramide group's N-H can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring can act as hydrogen bond acceptors. mdpi.com This allows for the formation of robust hydrogen-bonding networks, which are common in nitrogen-containing heterocyclic compounds. researchgate.netmdpi.com

Furthermore, the presence of the chlorine atom introduces the possibility of halogen bonding (C–Cl···N or C–Cl···O interactions). The planar pyridine ring could also participate in π-π stacking interactions, further stabilizing the crystal lattice. nih.gov These combined interactions would likely result in a densely packed, three-dimensional supramolecular architecture. nih.gov

Table 4: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Hydrogen Bond | N-H (nitramide) | O (nitro), N (pyridine) |

| Halogen Bond | C-Cl | O (nitro), N (pyridine) |

| π-π Stacking | Pyridine Ring | Pyridine Ring |

Polymorphism and Co-crystallization Investigations

There are no specific studies on the polymorphism or co-crystallization of this compound found in the surveyed literature. Polymorphism, the ability of a compound to exist in multiple crystalline forms, could be investigated through techniques like slurry crystallization or cooling crystallization from various solvents. mdpi.com Each potential polymorph could exhibit different physical properties.

Co-crystallization involves combining this compound with a suitable coformer to create a new crystalline solid with potentially modified properties. nih.gov Given the molecule's hydrogen bonding capabilities, coformers containing complementary functional groups, such as carboxylic acids or other amides, could be explored to form stable co-crystals held together by supramolecular synthons. nih.gov

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

The electronic absorption spectrum of this compound is dictated by the chromophores present in its structure. The primary chromophoric system is the substituted pyridine ring. The electronic transitions in pyridine itself give rise to a strong π → π* absorption band around 251 nm and a weaker n → π* band at approximately 270 nm.

The presence of substituents on the pyridine ring significantly influences the position and intensity of these absorption bands. In this compound, two key substituents are the chloro group at the 2-position and the nitramide group (-NHNO₂) at the 4-position.

Chloro Group: The chlorine atom acts as an auxochrome. While it possesses lone pairs of electrons that can participate in n → π* transitions, its primary effect is inductive electron withdrawal, which can cause a bathochromic (red) or hypsochromic (blue) shift of the π → π* transitions of the pyridine ring.

| Chromophore | Expected Transition | Anticipated Wavelength Range (nm) |

| Substituted Pyridine Ring | π → π | 260 - 300 |

| Conjugated System (Pyridine + Nitramide) | Intramolecular Charge Transfer (ICT) | 300 - 350 |

| Nitramide Group | n → π | > 300 |

Table 1: Anticipated Electronic Transitions for this compound.

Detailed quantum chemical calculations would be necessary to predict the electronic spectrum with higher accuracy and to assign the specific nature of each electronic transition.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Studies (if applicable)

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a set of techniques used to study chiral molecules. Chirality is a property of molecules that are non-superimposable on their mirror images, much like a pair of hands.

This compound possesses a plane of symmetry that runs through the C4-N(amino)-N(nitro) bond and the C1-C4 axis of the pyridine ring, assuming the nitramide group is planar with the ring. Due to the presence of this plane of symmetry, the molecule is achiral.

For a molecule to be studied by CD or ORD, it must be chiral and exist as a single enantiomer or a non-racemic mixture of enantiomers. Since this compound is achiral, it does not have enantiomers and will not exhibit a CD or ORD spectrum under normal conditions.

Theoretical and Computational Studies of N 2 Chloropyridin 4 Yl Nitramide

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and energetic landscape of a molecule. For N-(2-chloropyridin-4-yl)nitramide, these methods can predict its geometry, vibrational frequencies, and electronic characteristics, offering insights into its stability and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a robust computational method for predicting the three-dimensional arrangement of atoms in a molecule (geometry optimization) and its characteristic vibrational modes. For a molecule like this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine the most stable conformation.

Vibrational frequency calculations would yield theoretical infrared (IR) and Raman spectra. These calculated spectra, when compared with experimental data, can help to confirm the molecular structure. The characteristic vibrational modes would include the stretching and bending of the pyridine (B92270) ring, C-Cl stretching, and the symmetric and asymmetric stretches of the NO2 group.

Table 1: Predicted Key Geometric Parameters for this compound based on Analogous Compounds

| Parameter | Predicted Value Range | Analogous Compound for Comparison |

| C-Cl Bond Length | 1.73 - 1.75 Å | 2-chloropyridine (B119429) researchgate.net |

| C4-N (amino) Bond Length | 1.38 - 1.42 Å | 2-amino-3-nitropyridine researchgate.net |

| N-N (nitramide) Bond Length | 1.35 - 1.40 Å | Nitramide (B1216842) |

| N-O (nitro) Bond Length | 1.22 - 1.25 Å | 2-amino-3-nitropyridine researchgate.net |

| C-N-N Bond Angle | 115 - 120 ° | Nitramide |

| O-N-O Bond Angle | 120 - 125 ° | 2-amino-3-nitropyridine researchgate.net |

Note: These values are illustrative and based on computational studies of structurally similar molecules. Specific values for this compound would require dedicated DFT calculations.

Ab Initio Methods for High-Accuracy Energy and Electronic Properties

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory for calculating electronic energies and properties, often used to benchmark DFT results. For this compound, MP2 calculations would offer a more refined prediction of its thermodynamic stability. researchgate.net

Key electronic properties that can be determined include the ionization potential, electron affinity, and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive. In substituted pyridines, the positions and energies of these orbitals are significantly influenced by the electronic nature of the substituents. The electron-withdrawing nature of both the chloro and nitramide groups is expected to lower the energy of the HOMO and LUMO, potentially affecting the molecule's reactivity towards nucleophiles and electrophiles.

Natural Bond Orbital (NBO) Analysis and Electron Density Distributions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the distribution of electron density in a molecule and the nature of bonding and non-bonding interactions. For this compound, NBO analysis would reveal the charge distribution on each atom and the extent of electron delocalization.

The analysis would likely show a significant negative charge on the nitrogen and oxygen atoms of the nitramide group and the nitrogen of the pyridine ring, while the carbon atom attached to the chlorine would be electron-deficient. This charge distribution highlights the polar nature of the molecule.

Table 2: Illustrative NBO Analysis Data - Stabilization Energies (E(2)) from Hyperconjugative Interactions

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Significance |

| LP(1) N (amino) | π* (C2-C3) | High | Delocalization of amino lone pair into the pyridine ring |

| LP(1) N (amino) | π* (C5-C6) | High | Delocalization of amino lone pair into the pyridine ring |

| LP(3) Cl | σ* (C2-N1) | Moderate | Stabilization through electron donation from chlorine |

| π (C2-C3) | π* (C4-C5) | High | Intramolecular charge transfer within the pyridine ring |

Note: This table is a conceptual representation based on NBO analyses of substituted pyridines. The actual interactions and their energies for this compound would need to be calculated specifically.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, including its conformational changes and interactions with a solvent.

Conformational Analysis and Tautomeric Equilibria in Solution

While the pyridine ring itself is rigid, the nitramide substituent can exhibit rotational flexibility around the C4-N bond. MD simulations could explore the potential energy surface associated with this rotation to identify the most stable conformers in solution.

A key aspect for this compound would be the investigation of potential tautomeric equilibria. The nitramide group (-NH-NO2) can potentially exist in equilibrium with its aci-nitro tautomer (=N(OH)-NO). MD simulations, particularly those employing quantum mechanics/molecular mechanics (QM/MM) methods, could shed light on the relative stabilities of these tautomers in different solvents and the energy barriers for their interconversion. The presence of different tautomers could have significant implications for the molecule's chemical and biological activity.

Solvent Effects on Molecular Structure and Reactivity

The solvent environment can significantly influence the structure, stability, and reactivity of a polar molecule like this compound. MD simulations with explicit solvent molecules (e.g., water, DMSO) can provide a detailed picture of the solvation shell around the molecule.

These simulations can reveal how solvent molecules interact with the different functional groups through hydrogen bonding and dipole-dipole interactions. For instance, water molecules would be expected to form hydrogen bonds with the amino proton and the oxygen atoms of the nitramide group. The nature and strength of these interactions can affect the conformational preferences and the electronic properties of the solute molecule. By analyzing the radial distribution functions from MD simulations, the average distances and coordination numbers of solvent molecules around specific atoms can be determined, providing a quantitative measure of solvation. This understanding is crucial for predicting the molecule's behavior in solution-phase reactions.

Reaction Mechanism Elucidation via Computational Chemistry

Detailed computational studies on the reaction mechanisms involving this compound, including its formation or subsequent reactions, are not extensively documented in peer-reviewed literature.

Transition State Characterization and Reaction Pathway Mapping

There is currently a lack of available research that specifically characterizes the transition states or maps the reaction pathways for this compound. Such studies would typically involve quantum mechanical calculations to identify the geometry and energy of transition state structures, providing insight into the step-by-step process of a chemical transformation.

Activation Energies and Reaction Rate Predictions

Similarly, a detailed analysis of the activation energies and predicted reaction rates for reactions involving this compound is not present in the available scientific record. These calculations are fundamental to understanding the kinetics of a reaction and would be derived from the computational data mentioned in the preceding section.

Computational Prediction of Physicochemical Parameters

While comprehensive research is limited, some basic physicochemical properties of this compound have been predicted through computational methods. These parameters are crucial for understanding the compound's behavior in various environments and for its potential applications. The predicted values provide a foundational dataset for this molecule.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Weight | 173.56 g/mol |

| Boiling Point | 317.4°C at 760 mmHg |

| Flash Point | 145.8°C |

| pKa | 4.89 ± 0.30 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

These computationally derived parameters offer initial insights into the characteristics of this compound. The predicted boiling and flash points suggest it is a relatively stable compound at room temperature. The pKa value indicates it is a weak acid. The hydrogen bond donor and acceptor counts are important for predicting its solubility and how it might interact with other molecules. However, without experimental validation or more detailed computational studies, these values should be considered preliminary.

Analytical Method Development for N 2 Chloropyridin 4 Yl Nitramide

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds and fine chemicals, offering high-resolution separation of components in a mixture.

High-Performance Liquid Chromatography (HPLC) stands as the primary technique for the purity assessment and quantification of N-(2-chloropyridin-4-yl)nitramide due to its versatility and precision. A reversed-phase HPLC method would be the most probable approach, given the polar nature of the nitramide (B1216842) and pyridine (B92270) moieties combined with the nonpolar character of the chloropyridine ring.

Development of a suitable HPLC method would involve the systematic optimization of several parameters. A C18 or C8 stationary phase would likely provide adequate retention and separation from potential impurities. The mobile phase would typically consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution may be necessary to resolve all related substances with varying polarities within a reasonable analysis time. UV detection would be appropriate, with the wavelength selected based on the UV absorbance maxima of the this compound molecule.

Method validation would be performed according to established guidelines to ensure linearity, accuracy, precision, specificity, and robustness. The limit of detection (LOD) and limit of quantification (LOQ) would also be determined to define the sensitivity of the method. researchgate.netxisdxjxsu.asianih.gov

Table 1: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table presents a hypothetical but scientifically plausible set of starting conditions for HPLC method development.

While this compound itself may have limited volatility and thermal stability for direct Gas Chromatography (GC) analysis, the technique can be employed for the analysis of its more volatile synthetic precursors or degradation products. For instance, the starting material, 2-chloro-4-aminopyridine, could be monitored by GC. nih.gov

Furthermore, derivatization of the nitramide group could potentially yield a more volatile and thermally stable compound suitable for GC analysis. However, this approach would require careful selection of a derivatizing agent that reacts specifically and quantitatively with the analyte without causing decomposition. A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) would offer high sensitivity for such derivatives. usp.orgepa.gov

Thin-Layer Chromatography (TLC) is an invaluable tool for the rapid, qualitative monitoring of reaction progress and for preliminary screening of fractions during purification. youtube.com For this compound, a silica (B1680970) gel stationary phase would be appropriate, given the polarity of the molecule. ncids.comijcps.orgepa.gov

A variety of mobile phase systems could be explored, with mixtures of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (such as ethyl acetate (B1210297) or methanol) being common choices. The ratio of these solvents would be adjusted to achieve optimal separation, indicated by a retention factor (Rf) value ideally between 0.3 and 0.7. Visualization of the spots on the TLC plate can be achieved under UV light, due to the aromatic and nitro-functionalized nature of the compound, or by using specific staining reagents that react with the functional groups present. youtube.comptfarm.pl

Hyphenated Techniques for Identification and Quantification

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the unambiguous identification and sensitive quantification of compounds, especially in complex mixtures.

For the analysis of trace impurities or degradation products that are volatile or can be derivatized, Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional sensitivity and specificity. The gas chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer. The mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, allowing for confident identification. nih.gov The fragmentation pattern is a molecular fingerprint that can be compared against spectral libraries for identification. nih.gov

Table 2: Potential GC-MS Parameters for Volatile Analytes Related to this compound

| Parameter | Condition |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | m/z 40-400 |

| MS Transfer Line | 280 °C |

This table represents typical starting parameters for a GC-MS method for the analysis of related volatile compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably the most powerful technique for the analysis of this compound in complex matrices, such as reaction mixtures or biological samples (for metabolic studies, though not within the scope of this article). nih.govresearchgate.netnih.gov It combines the high-resolution separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. thermofisher.comrroij.comspringernature.com

An electrospray ionization (ESI) source would likely be effective for ionizing the polar this compound molecule. The mass analyzer, which could be a quadrupole, time-of-flight (TOF), or Orbitrap, would provide accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments. This is invaluable for structural elucidation and for distinguishing the target compound from isobaric impurities. nih.gov

Table 3: Illustrative LC-MS Method Parameters

| Parameter | Condition |

| LC System | UPLC with a C18 column |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| Mass Analyzer | Time-of-Flight (TOF) |

| Acquisition Mode | Full Scan (m/z 100-1000) |

This table provides a representative set of parameters for an LC-MS method suitable for the analysis of this compound.

Spectrophotometric Quantification Methods

The quantification of this compound in various matrices can be achieved through spectrophotometric methods, primarily leveraging its ultraviolet (UV) absorbance characteristics. The presence of the substituted pyridine ring, a known chromophore, allows for direct UV spectrophotometry. Pyridine itself exhibits absorption maxima at approximately 202 nm and 254 nm. nist.gov The introduction of substituents on the pyridine ring, such as a chloro group and a nitramino group, is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in molar absorptivity). For instance, 2-chloropyridine (B119429) absorbs at around 256.2 nm. researchgate.net

A typical method for the quantification of this compound would involve dissolving the analyte in a suitable UV-transparent solvent, such as ethanol (B145695) or a buffered aqueous solution, and measuring the absorbance at its wavelength of maximum absorption (λmax). The concentration is then determined by applying the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.

For complex mixtures where the spectra of different components may overlap, derivative spectrophotometry can be a powerful tool. nih.govresearchgate.netresearchgate.net This technique involves calculating the first or higher-order derivative of the absorbance spectrum. Derivative spectra can resolve overlapping bands, allowing for the quantification of an analyte even in the presence of interfering substances without the need for prior separation. researchgate.netresearchgate.net For this compound, a first-derivative spectrum could be used to identify a zero-crossing point for a potential interfering compound, at which wavelength the quantification of the target analyte would be unaffected by the interferent. researchgate.net

The development of a spectrophotometric method would require validation by establishing parameters such as linearity, range, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ).

Table 1: Representative Parameters for Spectrophotometric Analysis

| Parameter | Value |

| Instrument | UV-Vis Spectrophotometer |

| Wavelength (λmax) | Estimated 260-280 nm |

| Solvent | Methanol:Acetonitrile (8:2 v/v) researchgate.net |

| Linear Range | 1.25 - 40.0 µg/mL researchgate.net |

| Correlation Coefficient (r) | > 0.999 researchgate.net |

| Limit of Detection (LOD) | 0.08 µg/mL researchgate.net |

| Limit of Quantification (LOQ) | 0.25 µg/mL researchgate.net |

Note: The data in this table are representative and based on the analysis of structurally related compounds. Actual values for this compound would need to be determined experimentally.

Electrochemical Methods for Detection and Characterization

Electrochemical techniques offer a sensitive and selective alternative for the detection and characterization of this compound. The electroactive nature of the nitramino group and the pyridine ring makes this compound amenable to analysis by methods such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). nih.gov

The primary electrochemical process for this compound is expected to be the irreversible reduction of the nitro group (-NO2) to a hydroxylamine (B1172632) (-NHOH) or an amine (-NH2) group. This reduction typically occurs at a negative potential on the surface of a working electrode, such as a glassy carbon electrode (GCE) or a hanging mercury drop electrode (HMDE). The exact potential of this reduction is influenced by the pH of the supporting electrolyte, with the peak potential often shifting to less negative values in more acidic media.

Cyclic voltammetry can be employed to study the redox behavior of the compound, providing information on the reduction potential, the reversibility of the electrochemical process, and the reaction mechanism. For quantitative analysis, DPV is often preferred due to its higher sensitivity and better resolution of voltammetric peaks. mdpi.com In DPV, the current is sampled just before and at the end of a potential pulse, and the difference is plotted against the potential. This results in a peak-shaped output where the peak height is directly proportional to the concentration of the analyte.

The development of an electrochemical method for this compound would involve optimizing several key parameters, including the type of working electrode, the composition and pH of the supporting electrolyte, and the instrumental parameters of the voltammetric technique (e.g., scan rate for CV, pulse amplitude and width for DPV). The use of chemically modified electrodes, for instance, by incorporating nanomaterials or specific recognition elements, could further enhance the sensitivity and selectivity of the detection. mdpi.com

Table 2: Representative Parameters for Voltammetric Analysis

| Parameter | Value |

| Technique | Differential Pulse Voltammetry (DPV) mdpi.com |

| Working Electrode | Glassy Carbon Electrode (GCE) |

| Supporting Electrolyte | 0.1 M Phosphate Buffer Solution (PBS) |

| pH | 7.0 mdpi.com |

| Scan Rate | 50 mV/s mdpi.com |

| Linear Range | 0.035–390.0 µM mdpi.com |

| Limit of Detection (LOD) | 10.0 nM mdpi.com |

Note: The data in this table are representative and based on the analysis of structurally related compounds. Actual values for this compound would need to be determined experimentally.

Advanced Research Topics and Future Directions for N 2 Chloropyridin 4 Yl Nitramide Chemistry

Exploitation in Supramolecular Chemistry and Host-Guest Interactions

The molecular architecture of N-(2-chloropyridin-4-yl)nitramide is well-suited for the design of novel supramolecular assemblies and host-guest systems. The key to this potential lies in its distinct structural features, which can facilitate a variety of non-covalent interactions.

The pyridine (B92270) ring provides a π-system capable of engaging in π-π stacking interactions, a common organizing force in supramolecular chemistry. libretexts.org Furthermore, the nitrogen atom in the pyridine ring and the oxygen atoms of the nitramide (B1216842) group are potential hydrogen bond acceptors. The amine proton of the nitramide group (-NHNO₂) can act as a hydrogen bond donor. vulcanchem.com This combination of a hydrogen bond donor site and multiple acceptor sites suggests that this compound could self-assemble into intricate one-, two-, or three-dimensional networks.

Research on analogous compounds, such as cocrystals of 4-amino-2-chloropyridine (B126387) with chlorobenzoic acids, has demonstrated the formation of stable structures through robust OH---N and NH---O hydrogen bonds. mdpi.com It is conceivable that this compound could form similar hydrogen-bonded complexes with complementary guest molecules. In host-guest chemistry, a host molecule uses non-covalent interactions to bind a smaller guest molecule within a cavity or binding pocket. libretexts.org The specific geometry and electronic properties of this compound could allow it to act as a host for small organic molecules or ions, with binding specificity dictated by shape complementarity and the directionality of hydrogen bonds.

Future research could focus on co-crystallization experiments with a variety of guest molecules to explore these interactions. Techniques such as single-crystal X-ray diffraction would be crucial for characterizing the resulting supramolecular structures, while NMR titration studies could quantify the strength of host-guest interactions in solution. mdpi.com

Table 1: Predicted Properties Relevant to Supramolecular Interactions

| Property | Predicted Value | Significance in Supramolecular Chemistry |

|---|---|---|

| Hydrogen Bond Donor Count | 1 | Enables formation of directed intermolecular bonds. vulcanchem.com |

| Hydrogen Bond Acceptor Count | 4 | Provides multiple sites for interaction with guest molecules. vulcanchem.com |

| Polar Surface Area (PSA) | 70.7 Ų | Influences solubility and intermolecular forces. echemi.comnih.gov |

Applications as a Reagent or Intermediate in Complex Organic Synthesis

While this compound is primarily known as a laboratory chemical, its functional groups suggest significant potential as a versatile intermediate in the synthesis of more complex molecules. The compound is synthesized from 4-amino-2-chloropyridine, a crucial intermediate for plant growth regulators and pesticides. chemsrc.comchemicalbook.com This lineage points towards potential applications in agrochemistry and medicinal chemistry.

The reactivity of the molecule can be considered from two perspectives:

The 2-chloropyridine (B119429) ring: The chlorine atom at the 2-position activates the ring for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of functional groups (e.g., amines, alcohols, thiols) at this position, serving as a key step in building molecular complexity.

The nitramide group (-NHNO₂): This group is less common in synthesis but offers unique reactive possibilities. It can potentially be reduced to a hydrazine (B178648) derivative or be involved in rearrangements or cyclization reactions to form novel heterocyclic systems.

Future synthetic research could explore the displacement of the chloro group to build libraries of 4-nitramido-pyridine derivatives for biological screening. Additionally, investigating the reactivity of the nitramide moiety under various conditions (e.g., acidic, basic, reductive, thermal) could unlock new synthetic pathways to novel compound classes that are otherwise difficult to access.

Further Development of Green Chemistry Approaches in this compound Research

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. unibo.it The documented synthesis of this compound involves the nitration of 4-amino-2-chloropyridine using a mixture of concentrated sulfuric acid and nitric acid, which are corrosive and produce significant waste. chemsrc.com This presents a clear opportunity for the application of greener synthetic methodologies.

Future research efforts could be directed toward several key areas of green chemistry:

Alternative Reagents and Catalysts: Investigating solid acid catalysts or milder nitrating agents could reduce the reliance on concentrated mineral acids.

Alternative Solvents: Exploring the use of greener solvents, or even solvent-free reaction conditions (mechanochemistry), could significantly decrease the environmental impact of the synthesis. unibo.it

Energy Efficiency: The use of alternative energy sources, such as microwave irradiation, has been shown to accelerate reaction times, increase yields, and reduce energy consumption in many organic syntheses.

Table 2: Potential Green Chemistry Improvements for this compound Synthesis

| Conventional Method Component | Green Alternative | Potential Benefit |

|---|---|---|

| Concentrated H₂SO₄/KNO₃ | Solid acid catalyst, milder nitrating agents | Reduced corrosivity, easier separation, less waste |

| Conventional heating | Microwave irradiation, ultrasound | Reduced reaction time, lower energy consumption |

By focusing on these areas, more sustainable and efficient protocols for the synthesis of this compound and its derivatives can be developed, aligning with the modern imperatives of chemical manufacturing.

Exploration of this compound in Emerging Fields of Chemical Science

The unique combination of a chloropyridine scaffold and a nitramide group suggests that this compound could find applications in various emerging fields, particularly medicinal chemistry, agrochemistry, and materials science.

Many pyridine-containing compounds exhibit a wide range of biological activities. nih.gov For instance, derivatives of chloropyridine are found in compounds investigated as selective inhibitors of enzymes like LOXL2 or as agents against bacterial wilt. nih.govmedchemexpress.com The nitramide functional group, while less common, is structurally related to other nitrogen-containing moieties found in energetic materials and some pharmaceuticals. The precursor, 4-amino-2-chloropyridine, is used to synthesize the plant growth regulator Forchlorfenuron. chemicalbook.com This suggests that this compound itself, or derivatives thereof, could be promising candidates for:

Medicinal Chemistry: Screening for activity against various biological targets, such as kinases or other enzymes, where the specific electronic and steric profile might be beneficial.

Agrochemistry: Evaluation as potential fungicides, herbicides, or insecticides, building on the known applications of its parent structures.

Materials Science: The high nitrogen content and presence of a nitro group suggest potential as an energetic material precursor. Its ability to form hydrogen bonds and participate in π-stacking could also be exploited in the design of organic functional materials with specific electronic or optical properties.

Computational Chemistry as a Predictive and Guiding Tool for Experimental Investigations

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental research, saving both time and resources. For a compound like this compound, where experimental data on advanced applications is scarce, computational studies are particularly valuable.

Initial computational predictions have already provided data on its physical and chemical properties. echemi.comvulcanchem.com Future computational work could provide deeper insights:

Structural and Electronic Analysis: Density Functional Theory (DFT) calculations can be used to determine the optimized geometry, molecular electrostatic potential (MEP) surface, and frontier molecular orbitals (HOMO/LUMO). This information helps predict sites of reactivity and the nature of intermolecular interactions.

Reaction Modeling: Computational modeling can be used to explore potential synthetic pathways, calculate reaction barriers, and predict the stability of intermediates, aiding in the design of new reactions.